A-485

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Scientific databases such as PubChem [] and resources from chemical suppliers [] primarily focus on the compound's identification (CAS number, molecular formula, etc.) and do not mention any established research applications.

Potential Research Areas

Given the compound's structure, some potential research areas can be hypothesized, but these would require further investigation to confirm:

- Medicinal Chemistry: The molecule's structure incorporates several functional groups that could be of interest for drug development, such as the presence of a ureido group and a spirocyclic ring system. However, there is no current documentation on its biological activity or potential targets.

- Material Science: The molecule's rigid structure and the combination of aromatic and polar functional groups could be interesting for studies on material properties, but this is purely speculative and requires dedicated research.

A-485 is a selective inhibitor of the histone acetyltransferase p300/CREB-binding protein (CBP), with a molecular formula of C25H24F4N4O5 and a CAS number of 1889279-16-6. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of various hematological malignancies and prostate cancer. A-485 operates by competitively inhibiting the catalytic activity of p300/CBP, which plays a crucial role in the regulation of gene expression through histone acetylation .

A-485 functions primarily as a competitive inhibitor for the p300/CBP catalytic domain, specifically targeting the acetyl-CoA binding site. The compound displays an IC50 value of approximately 0.06 μM for p300, indicating its potency in inhibiting histone acetylation reactions. In biochemical assays, A-485 has shown selectivity over other histone acetyltransferases, with IC50 values of 2.6 nM for CBP and 9.8 nM for p300-BHC, while exhibiting no significant inhibitory effects on other related enzymes at concentrations up to 10 μM .

The biological activity of A-485 is notable in its ability to suppress cell proliferation in lineage-specific tumor cells, particularly those associated with hematological malignancies and androgen receptor-positive prostate cancer. A-485 not only inhibits tumor growth in vitro but also demonstrates efficacy in vivo, as shown in castration-resistant prostate cancer xenograft models. The compound's mechanism involves the disruption of transcriptional programming mediated by the androgen receptor, thereby influencing cancer cell survival and proliferation .

The synthesis of A-485 involves several steps typical of organic synthesis protocols. While specific detailed methodologies are proprietary or not fully disclosed, it generally includes:

- Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates that contain the spiro[indene] structure.

- Functionalization: Subsequent reactions introduce functional groups such as fluorobenzyl and trifluoropropanoyl moieties.

- Final Assembly: The final step involves coupling these intermediates to yield the target compound.

Due to its complexity, A-485 is typically synthesized in specialized chemical laboratories under controlled conditions .

A-485 is primarily explored for its applications in cancer therapy due to its selective inhibition of histone acetyltransferases. Its potential uses include:

- Oncology Research: Investigating mechanisms of tumor growth and resistance.

- Therapeutic Development: As a candidate for treating hematological cancers and prostate cancer.

- Biochemical Studies: Understanding histone modification dynamics and their implications in gene regulation.

Furthermore, A-485 is utilized in various research settings to elucidate the role of p300/CBP in cellular processes .

Interaction studies involving A-485 have revealed its selective binding affinity for p300/CBP over other histone acetyltransferases. This selectivity is critical as it minimizes off-target effects that could arise from less specific inhibitors. Research indicates that A-485 can synergistically enhance the efficacy of other therapeutic agents, such as TRAIL (TNF-related apoptosis-inducing ligand), leading to increased apoptosis in certain cancer cell lines .

Several compounds exhibit similarities to A-485 regarding their mechanisms or targeted pathways. Below is a comparison highlighting their unique features:

| Compound | Target | IC50 (nM) | Unique Features |

|---|---|---|---|

| A-486 | p300/CBP | Not specified | Negative control for A-485 studies |

| C646 | p300 | ~1000 | Less selective than A-485; broader inhibition spectrum |

| Garcinol | Histone acetyltransferases | ~200 | Natural product; broader range of targets |

| Curcumin | Multiple targets | Varies | Anti-inflammatory; affects multiple signaling pathways |

A-485 stands out due to its high selectivity (>1000-fold) over closely related histone acetyltransferases, making it a promising candidate for targeted cancer therapies .

Structural and Physicochemical Properties

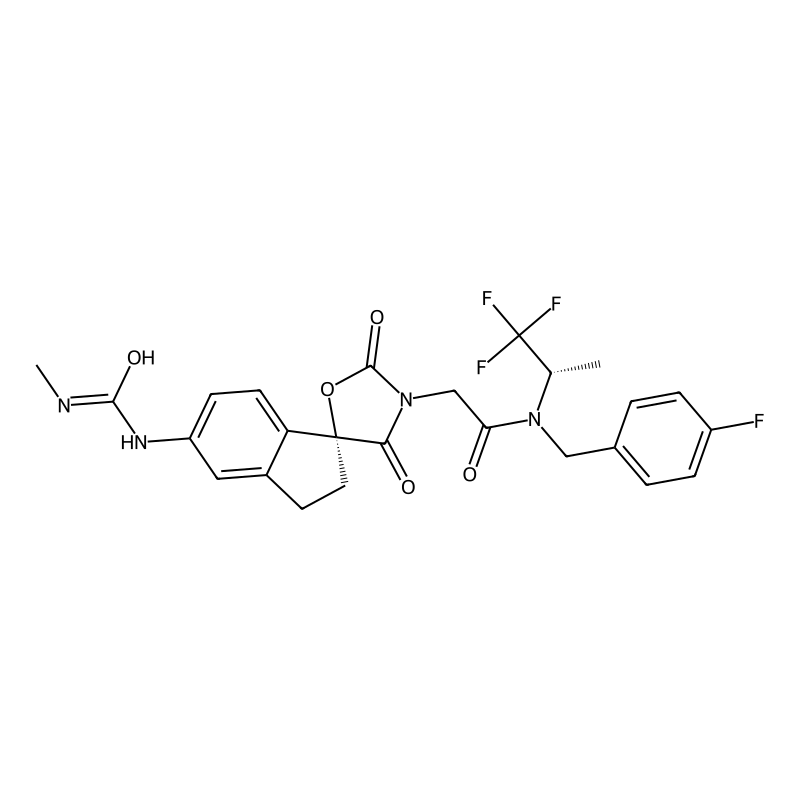

A-485 (CAS 1889279-16-6) is a complex organic molecule with the following characteristics:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₂₄F₄N₄O₅ | |

| Molecular Weight | 536.48 g/mol | |

| IUPAC Name | N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide | |

| SMILES | CNC(NC1=CC=C2C(CC[C@@]23OC(N(C3=O)CC(N(C@HC)CC4=CC=C(C=C4)F)=O)=O)=C1)=O | |

| Solubility | DMSO: 97.41 mg/mL (186.4 mM), Ethanol: 57.88 mg/mL (107.89 mM), Water: <1 mg/mL | |

| Optical Activity | [α]/D +40 to +50°, c = 0.5 in methanol |

The molecule contains a spiro[indene-1,5'-oxazolidin] core, a 4-fluorobenzyl group, and a trifluoropropan-2-yl acetamide moiety, contributing to its stereochemical complexity and HAT inhibitory activity.

Synthetic and Manufacturing Information

A-485 is synthesized via a multi-step process involving:

- Core spiro[indene-oxazolidine] formation: Likely involving cyclization reactions to establish the bicyclic structure.

- Functional group introduction: Incorporation of the 4-flu

Molecular Formula and Weight

A-485 is a synthetic organic compound with the molecular formula C25H24F4N4O5 [1] [3]. This formula indicates that the molecule contains 25 carbon atoms, 24 hydrogen atoms, 4 fluorine atoms, 4 nitrogen atoms, and 5 oxygen atoms [1] [4]. The molecular weight of A-485 is 536.48 g/mol, which classifies it as a medium-sized drug-like molecule [1] [3].

The chemical structure of A-485 features several distinct moieties that contribute to its overall architecture and biological activity [2] [4]. The compound possesses a unique spiro system where an indene ring is connected to an oxazolidine ring through a shared carbon atom, forming what is known as a spiro junction [7] [9]. This structural arrangement creates a three-dimensional configuration that is critical for the compound's biological function [7] [13].

The following table presents the key chemical properties of A-485:

| Property | Value |

|---|---|

| Molecular Formula | C25H24F4N4O5 |

| Molecular Weight | 536.48 g/mol |

| CAS Number | 1889279-16-6 |

| InChI Key | VRVJKILQRBSEAG-LFPIHBKWSA-N |

The compound contains several functional groups that contribute to its chemical properties and biological activity [2] [4]. These include a urea moiety, a fluorophenyl group, a trifluoromethyl group, and the spiro oxazolidine core [7] [13]. Each of these structural elements plays a specific role in the compound's interaction with its biological target [9] [13].

IUPAC Naming: (1R)-N-[(4-Fluorophenyl)methyl]-2,3-dihydro-5-[[(methylamino)carbonyl]amino]-2',4'-dioxo-N-[(1S)-2,2,2-trifluoro-1-methylethyl]spiro[1H-indene-1,5'-oxazolidine]-3'-acetamide

The International Union of Pure and Applied Chemistry (IUPAC) name for A-485 is (1R)-N-[(4-Fluorophenyl)methyl]-2,3-dihydro-5-[[(methylamino)carbonyl]amino]-2',4'-dioxo-N-[(1S)-2,2,2-trifluoro-1-methylethyl]spiro[1H-indene-1,5'-oxazolidine]-3'-acetamide [3] [14]. This systematic name provides a complete description of the compound's structure according to IUPAC nomenclature rules [5] [14].

The IUPAC name can be broken down into several components to better understand the structural features of A-485:

The prefix "(1R)" indicates the absolute configuration at the stereogenic center at position 1 of the indene ring system, which has the R configuration [3] [5].

"N-[(4-Fluorophenyl)methyl]" refers to a substituent where a methyl group from a 4-fluorophenyl ring is attached to a nitrogen atom [3] [14].

"2,3-dihydro-5-[[(methylamino)carbonyl]amino]" describes the indene ring with a methylurea group at position 5 [3] [5].

"2',4'-dioxo" indicates two carbonyl groups at positions 2' and 4' of the oxazolidine ring [3] [14].

"N-[(1S)-2,2,2-trifluoro-1-methylethyl]" refers to another substituent where a nitrogen atom is connected to a chiral carbon with the S configuration, which is part of a trifluoromethylated ethyl group [3] [5].

"spiro[1H-indene-1,5'-oxazolidine]" describes the spiro system formed by the indene and oxazolidine rings connected through a shared carbon atom at position 1 of indene and position 5' of oxazolidine [3] [7].

"3'-acetamide" indicates an acetamide group at position 3' of the oxazolidine ring [3] [14].

The IUPAC name thus provides a comprehensive description of the compound's structure, including its stereochemistry, which is crucial for its biological activity [3] [5].

Structure-Activity Relationship Analysis

Structure-activity relationship (SAR) analysis of A-485 has revealed critical insights into how specific structural features contribute to its potent inhibitory activity against p300/CREB-binding protein (CBP) histone acetyltransferase (HAT) domains [9] [11]. A-485 demonstrates remarkable potency with IC50 values of 9.8 nM for the p300-bromodomain HAT-C/H3 (BHC) domain and 2.6 nM for the CBP-BHC domain [1] [2].

Several key structural features of A-485 have been identified as critical for its activity:

The spiro oxazolidine core: This structural element is essential for proper binding to the catalytic site of p300/CBP HAT domains [7] [9]. The replacement of a hydantoin moiety with an oxazolidinedione followed by fluoro substitution led to enhanced potency and selectivity [7] [9].

Stereochemistry at the spiro indane center: The specific three-dimensional arrangement created by the (1R) configuration at the spiro center is crucial for proper binding orientation within the target enzyme's active site [7] [9].

The methylurea moiety: This group contributes to hydrogen bonding interactions with specific amino acid residues in the target protein, enhancing binding affinity [9] [13].

The fluorophenyl group: This substituent enhances binding affinity and selectivity through specific interactions with hydrophobic pockets in the target enzyme [9] [13].

The trifluoromethyl group: This moiety increases metabolic stability and binding affinity through both electronic effects and hydrophobic interactions [9] [13].

The following table summarizes the structure-activity relationships observed for A-485:

| Structural Modification | Effect on Activity |

|---|---|

| Replacement of hydantoin with oxazolidinedione | Enhanced potency and selectivity |

| Fluoro substitution | Improved metabolic stability |

| Stereochemistry at spiro indane center | Critical for proper binding orientation |

| Methylurea moiety | Essential for hydrogen bonding interactions |

| Trifluoromethyl group position | Contributes to binding affinity and selectivity |

A-485 displays remarkable selectivity for p300/CBP over other histone acetyltransferases, showing more than 1000-fold selectivity over closely related HATs [1] [6]. This high degree of selectivity is attributed to the unique structural features that allow A-485 to specifically interact with the catalytic domain of p300/CBP [6] [9].

Mechanistically, A-485 functions as an acetyl-coenzyme A competitive inhibitor, binding to the catalytic site of p300/CBP and preventing the acetylation of histone substrates [9] [11]. This inhibition specifically affects p300/CBP-mediated histone acetylation marks, particularly H3K27 acetylation (with an EC50 of 73 nM in cellular assays) and H3K18 acetylation, while not affecting other histone modifications [9] [16].

Research has demonstrated that A-485 selectively inhibits proliferation across lineage-specific tumor types, including several hematological malignancies and androgen receptor-positive prostate cancer [9] [11]. The compound has also shown efficacy in inhibiting tumor growth in castration-resistant prostate cancer xenograft models, with tumor growth inhibition of 54% after 21 days of administration [2] [11].

Solubility Parameters

The solubility characteristics of A-485 demonstrate a clear preference for organic solvents over aqueous media, which is consistent with its molecular structure containing multiple aromatic rings and fluorinated substituents. Comprehensive solubility studies reveal that A-485 exhibits excellent solubility in organic solvents, achieving concentrations of 100 mg/mL (equivalent to 186.4 mM) in both dimethyl sulfoxide (DMSO) and ethanol [4] [3] [5]. This high solubility in organic media facilitates its use in various in vitro experimental conditions and formulation studies.

In stark contrast, A-485 demonstrates extremely limited aqueous solubility, with water solubility reported as less than 1 mg/mL, effectively rendering the compound practically insoluble in aqueous environments [5]. This poor water solubility is attributed to the compound's lipophilic character, enhanced by the presence of fluorinated groups and aromatic ring systems that favor hydrophobic interactions over hydrogen bonding with water molecules.

| Solvent | Solubility (mg/mL) | Solubility (mM) | Classification |

|---|---|---|---|

| DMSO | 100 | 186.4 | Excellent |

| Ethanol | 100 | 186.4 | Excellent |

| Water | <1 | Insoluble | Poor |

| Methanol | Used for optical measurements | Not quantified | Suitable for analysis |

The exceptional solubility in DMSO makes this solvent particularly valuable for preparing stock solutions in biological assays, as DMSO is commonly used as a co-solvent in cell culture studies due to its ability to enhance membrane permeability and facilitate compound uptake [4] [3].

Predicted Relative Density

The predicted relative density of A-485 has been calculated as 1.46 g/cm³, indicating that the compound is significantly denser than water [6]. This elevated density value reflects the molecular composition of A-485, which contains multiple heavy atoms including four fluorine atoms and five oxygen atoms within its C25H24F4N4O5 molecular formula [1] [7] [8] [4] [9] [3].

The density measurement provides important insights into the compound's physical properties and packing efficiency. The presence of fluorine atoms, which have high electron density and atomic mass relative to their size, contributes substantially to the overall density of the molecule. Additionally, the spiro ring system and the multiple heteroatoms create a compact molecular architecture that enhances the density beyond what would be expected for a simple aliphatic compound of similar molecular weight.

| Property | Value | Significance |

|---|---|---|

| Predicted Density | 1.46 g/cm³ | 46% denser than water |

| Molecular Weight | 536.48 Da | Moderate-sized drug molecule |

| Molecular Formula | C25H24F4N4O5 | Contains 4 fluorine atoms contributing to density |

This density value is consistent with other fluorinated pharmaceutical compounds and provides useful information for formulation development, particularly in determining appropriate excipients and understanding compound behavior in different pharmaceutical matrices.

Molecular Stability

A-485 demonstrates favorable molecular stability characteristics under appropriate storage and handling conditions, making it suitable for both research applications and potential pharmaceutical development. The compound exhibits remarkable stability at room temperature, with stability testing confirming that normal temperature placement for one month does not affect the biological activity of the powder formulation [5].

For long-term storage, A-485 maintains its integrity when stored as a solid powder at -20°C for up to 12 months or at 4°C for 6 months [7]. These storage conditions are standard for many research compounds and indicate that A-485 possesses sufficient chemical stability for extended laboratory use without significant degradation.

| Storage Condition | Duration | Stability Status | Notes |

|---|---|---|---|

| Room Temperature | 1 month | Stable | Suitable for shipping |

| 4°C | 6 months | Stable | Recommended for medium-term storage |

| -20°C | 12 months | Stable | Optimal for long-term storage |

The thermal stability profile indicates that A-485 undergoes no decomposition when used according to standard specifications [10]. The compound remains chemically stable under recommended storage conditions, demonstrating resistance to common degradation pathways such as hydrolysis, oxidation, and thermal decomposition under normal handling conditions [11].

The molecular stability of A-485 can be attributed to its well-designed chemical structure, which incorporates stabilizing elements such as the spiro ring system that provides conformational rigidity, and strategic placement of electron-withdrawing groups that enhance overall molecular stability. The presence of fluorine atoms not only contributes to biological activity but also enhances chemical stability by forming strong carbon-fluorine bonds that are resistant to metabolic degradation.

Temperature sensitivity studies confirm that A-485 does not require special thermal protection during routine handling, with a flash point classified as "not applicable," indicating that the compound does not present fire hazards under normal laboratory conditions [4]. This thermal stability profile supports its practical use in various experimental conditions and facilitates its incorporation into different formulation strategies.

The stability data collectively demonstrate that A-485 possesses robust physicochemical properties that support its utility as a research tool and potential therapeutic agent, with sufficient stability margins to ensure consistent performance across various experimental and storage conditions.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Lasko LM, Jakob CG, Edalji RP, Qiu W, Montgomery D, Digiammarino EL, Hansen